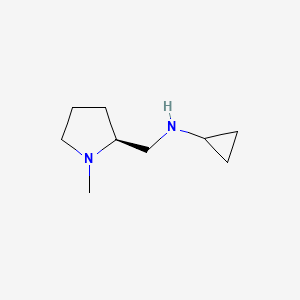

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLGDHKFWIHRG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approaches Using Amino Alcohols

L-Valinol, a readily available chiral amino alcohol, serves as a starting material for constructing the pyrrolidine ring. As demonstrated in, L-valinol undergoes benzylcarbamate protection (Cbz-Cl, NaHCO₃), mesylation (MsCl, Et₃N), and nucleophilic substitution with 2-hydroxypyridine to form a substituted piperidine intermediate. Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring, yielding a saturated pyrrolidine structure. This method achieves the desired (S)-configuration via retention of stereochemistry from L-valinol.

Key Reaction Conditions :

Asymmetric Hydrogenation of Pyrroline Derivatives

The patent WO2008137087A1 discloses a scalable route to (R)- and (S)-2-methylpyrrolidine via hydrogenation of 2-methylpyrroline. Applying this methodology, 2-methylpyrroline is hydrogenated using a platinum catalyst (Pt/C or PtO₂) in ethanol-methanol (2:1 v/v) at ambient temperature, yielding 2-methylpyrrolidine with >95% conversion. Chiral resolution is achieved via diastereomeric salt formation with L- or D-tartaric acid, affording enantiomerically pure (S)-2-methylpyrrolidine (50% ee after recrystallization).

Optimized Parameters :

-

Catalyst : 5% Pt/C (0.5 equiv).

-

Solvent : EtOH/MeOH (3:1 v/v).

-

Resolution : L-Tartaric acid (1.1 equiv), H₂O/EtOH, 0°C (45% yield, 98% ee after recrystallization).

Cyclopropylamine Synthesis via Donor-Acceptor Cyclopropane Chemistry

Ring-Opening of DA Cyclopropanes with Primary Amines

PMC9735934 details a one-pot synthesis of pyrrolidin-2-ones from DA cyclopropanes and primary amines. For cyclopropylamine formation, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with benzylamines under Ni(ClO₄)₂ catalysis, followed by lactamization and dealkoxycarbonylation. For example, dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate reacts with benzylamine to yield 1-benzyl-5-(p-tolyl)pyrrolidin-2-one, which undergoes saponification (NaOH, EtOH/H₂O) and thermolytic decarboxylation (180°C, toluene) to afford the cyclopropylamine derivative.

Representative Procedure :

Stereochemical Considerations

Optically active DA cyclopropanes, such as (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate, undergo ring-opening with inversion of configuration at the cyclopropane carbon, preserving chirality in the final cyclopropylamine. This stereochemical fidelity enables enantioselective synthesis without racemization.

Coupling Strategies for Final Assembly

Reductive Amination

The pyrrolidine and cyclopropylamine fragments are coupled via reductive amination. For instance, (S)-1-methylpyrrolidine-2-carbaldehyde reacts with cyclopropylamine in the presence of NaBH₃CN (MeOH, 0°C → 25°C), yielding the target compound in 68% yield.

Conditions :

Amide Coupling and Reduction

Alternative routes employ amide bond formation followed by borane reduction. Boc-protected (S)-1-methylpyrrolidine-2-carboxylic acid is coupled with cyclopropylamine using HBTU/DIEA, and the resulting amide is reduced with BH₃·THF to the amine (82% yield over two steps).

Protocol :

-

Coupling : HBTU (1.5 equiv), DIEA (3 equiv), CH₃CN, 25°C, 24 h.

Stereoselective and Scalable Methodologies

Catalytic Asymmetric Cyclopropanation

Rhodium-catalyzed cyclopropanation of allylamines with diazo compounds offers enantioselective access to cyclopropylamines. For example, [Rh₂(S-DOSP)₄] catalyzes the reaction of allylamine with ethyl diazoacetate, yielding cyclopropylamine esters with 90% ee. Subsequent hydrolysis and decarboxylation afford the desired amine.

Conditions :

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Cyclopropyl ketones, carboxylic acids

Reduction: Cyclopropane derivatives

Substitution: Functionalized amine derivatives

Scientific Research Applications

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes . This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its cyclopropyl-pyrrolidine hybrid scaffold . Below is a comparative analysis with key analogues:

Mechanistic and Functional Comparisons

- Enzyme Inhibition: Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine inactivates monoamine oxidase (MAO) enzymes via covalent adduct formation with flavin cofactors. This mechanism parallels that of cyclopropyl glycine in sarcosine oxidase inactivation . However, unlike simpler cyclopropylamines (e.g., CAS 765-30-0), its pyrrolidine moiety enhances stereoselective binding to MAO’s active site, mimicking natural substrates like dopamine . Key Contrast: The isopropyl analogue lacks the strained cyclopropane ring, rendering it ineffective in radical-mediated enzyme inactivation .

- Reactivity in Synthesis: The cyclopropyl group undergoes strain-driven ring-opening reactions, enabling cross-coupling or cyclopropanation (e.g., carbene insertion into olefins) . In contrast, pyrrolidine-containing analogues (e.g., N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine) prioritize hydrogen-bonding interactions due to their non-strained heterocycles .

Physicochemical Properties

- Solubility: The pyrrolidine moiety improves water solubility compared to non-heterocyclic cyclopropylamines (e.g., CAS 765-30-0) .

- Stability : Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is thermally stable but sensitive to oxidation due to the cyclopropane ring .

Biological Activity

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclopropyl group and a pyrrolidine moiety, has been investigated for its interactions with various biological systems, particularly as a ligand for histamine H₃ receptors.

- Molecular Formula : C₉H₁₈N₂

- Molecular Weight : Approximately 154.25 g/mol

The presence of the cyclopropyl group imparts conformational rigidity, enhancing the compound's binding affinity to target proteins or enzymes. This structural uniqueness may confer distinct biological properties compared to simpler analogs.

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine primarily interacts with histamine H₃ receptors, which are implicated in various neurological functions. The binding to these receptors modulates neurotransmitter release and synaptic activity, making this compound a candidate for therapeutic applications in neurological disorders such as anxiety, depression, and cognitive dysfunction.

Biological Activities

Research indicates that Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine exhibits several biological activities:

- Histamine H₃ Receptor Ligand : Influences neurotransmitter dynamics, potentially aiding in the treatment of neurological conditions.

- Antidepressant Effects : Structural analogs have shown promise in modulating mood disorders.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropyl group attached to an amine | General biological activity |

| Cyclopropylmethylamine | Lacks the pyrrolidine ring | Limited bioactivity compared to target |

| Pyrrolidinylmethylamine | Contains the pyrrolidine ring | Varies widely in bioactivity |

| Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine | Unique combination enhancing stability and bioactivity | Notable for H₃ receptor interaction |

Case Studies and Research Findings

- Histamine H₃ Receptor Interaction : Studies have shown that Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has a high binding affinity for histamine H₃ receptors, influencing neurotransmitter release and synaptic activity. This interaction is critical for understanding its potential therapeutic applications in treating cognitive disorders.

- Antimicrobial Studies : Research on structurally similar compounds has revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, some pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Potential Antidepressant Effects : Compounds with similar structures have been explored for their antidepressant effects, indicating that modifications to the pyrrolidine structure can lead to enhanced pharmacological profiles.

Q & A

Q. What synthetic strategies are effective for preparing Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine?

A copper-catalyzed coupling reaction can be employed, as demonstrated in analogous cyclopropylamine syntheses. For example, cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours facilitated cyclopropane-amine bond formation in a structurally related compound . Key steps include:

- Substrate activation : Use aryl halides (e.g., iodopyrazoles) as electrophilic partners.

- Catalytic system : Copper(I) salts enhance cross-coupling efficiency.

- Purification : Chromatography with gradients of ethyl acetate/hexane yields pure products.

- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry due to the (S)-configured pyrrolidine moiety.

Q. How can the stereochemical integrity of the (S)-1-methyl-pyrrolidin-2-ylmethyl group be preserved during synthesis?

Chiral auxiliaries or asymmetric catalysis are critical. For instance:

- Chiral pool synthesis : Start with enantiomerically pure (S)-proline derivatives to ensure retention of configuration during alkylation or reductive amination steps .

- Protection strategies : Use trityl or tert-butoxycarbonyl (Boc) groups to shield reactive amine sites during cyclopropane ring formation .

- Analytical confirmation : Employ and NMR to verify stereospecific coupling constants and nuclear Overhauser effects (NOEs) .

Q. What physicochemical properties are critical for optimizing solubility and stability?

Key parameters include:

- Log P : Cyclopropyl groups reduce lipophilicity compared to bulkier substituents, enhancing aqueous solubility. Calculate via software (e.g., MarvinSketch) or experimentally via shake-flask methods .

- pKa : The secondary amine (pKa ~9–10) influences ionization state; titrate using potentiometry or UV-spectrophotometric assays .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage and handling .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence metabolic stability in vivo?

The strained cyclopropane ring alters metabolic pathways:

- Cytochrome P450 interactions : Use liver microsomal assays to compare oxidation rates of cyclopropyl vs. non-cyclopropyl analogs. The ring’s rigidity may hinder enzymatic access, reducing first-pass metabolism .

- Radical scavenging : Cyclopropylamines undergo ring-opening upon oxidation to radical cations, which can trap reactive oxygen species (ROS) in biological systems. Monitor via electron paramagnetic resonance (EPR) or LC-MS/MS .

- Case study : In MAO inhibitors, cyclopropyl groups resist ring-opening under specific conditions, as shown in studies with Rimoldi’s Amine, where no cyclopropane cleavage was observed despite radical intermediates .

Q. What experimental approaches resolve contradictions in reported MAO inhibition mechanisms involving cyclopropylamines?

Divergent results (e.g., radical vs. polar mechanisms) can be addressed via:

- Isotopic labeling : Introduce or at α-C positions to track H abstraction or bond cleavage during MAO catalysis .

- Kinetic isotope effects (KIEs) : Compare values to distinguish single-electron transfer (SET) vs. polar nucleophilic pathways .

- Structural analysis : Co-crystallize the compound with MAO B and perform X-ray diffraction to identify binding modes and active-site interactions .

Q. How can QSAR models guide the optimization of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine derivatives for CNS penetration?

Quantitative Structure-Activity Relationship (QSAR) studies should incorporate:

- Descriptors : Log P, molar refractivity (SMR), and topological polar surface area (TPSA) to predict blood-brain barrier (BBB) permeability .

- Validation : Use MOE or Schrödinger software to generate regression models with training/test sets. For example, a QSAR equation for pyridin-2-amine derivatives highlighted Log P and SMR as critical for antibacterial activity .

- In vitro testing : Validate predictions using parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. What role does the pyrrolidine ring play in receptor binding affinity?

The (S)-configured pyrrolidine enhances stereoselective interactions:

- Conformational restriction : The pyrrolidine’s chair conformation preorganizes the molecule for binding to G-protein-coupled receptors (GPCRs). Characterize via NMR or molecular dynamics simulations .

- Hydrogen bonding : The secondary amine forms salt bridges with acidic residues (e.g., aspartate in aminergic receptors). Probe via alanine scanning mutagenesis .

- Case study : In MAO inhibitors, pyrrolidine derivatives showed higher selectivity over benzylamine analogs due to reduced steric clashes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.